molecular formula C11H12ClNO2 B1331788 N-(3-chloro-4-methylphenyl)-3-oxobutanamide CAS No. 52793-03-0

N-(3-chloro-4-methylphenyl)-3-oxobutanamide

Cat. No. B1331788
CAS RN: 52793-03-0
M. Wt: 225.67 g/mol
InChI Key: WDKGZXXHULCYHG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-oxobutanamide is a compound that is structurally related to various N-aryl-3-oxobutanamides, which have been the subject of several studies due to their interesting chemical properties and potential applications. These compounds typically feature an aromatic ring attached to an amide group, which is further connected to a 3-oxobutanoic acid moiety. The presence of halogen atoms, such as chlorine, and substituents like a methyl group, can significantly influence their molecular conformation and reactivity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3,4-Dichlorophenyl)-3-oxobutanamide, has been optimized using semi-empirical methods, which include Austin Model 1 (AM1) and Parametrization Model 6 (PM6) as described in the first paper . These methods help in understanding the conformational preferences and crystal packing of the molecules. The molecular orbital calculations reveal intramolecular charge transfer interactions, and the molecular electrostatic potential indicates the involvement of oxygen and chlorine atoms in crystal packing interactions .

Chemical Reactions Analysis

The chemical reactivity of N-aryl-3-oxobutanamides can be influenced by the presence of substituents on the aromatic ring and the oxobutanamide moiety. The second paper suggests that the conformation of similar compounds can affect their photochemical reactivity, with some being photochemically inert due to their molecular conformation . This implies that N-(3-chloro-4-methylphenyl)-3-oxobutanamide could also exhibit specific reactivity patterns under light exposure, depending on its conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl-3-oxobutanamides are closely related to their molecular structure. The third paper indicates that in the solid state, these compounds typically form intermolecular hydrogen bonds, which can be disrupted in solution . This behavior is crucial for understanding the solubility and stability of the compound. The fourth paper discusses the crystal structure determination of a related compound, which is an important aspect of characterizing the physical properties, such as melting point and solubility .

Scientific Research Applications

  • Structural Investigation and Hirshfeld Surface Analysis

    • Field : Structural Chemistry .
    • Application : The compound N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was synthesized and its structure was studied .
    • Method : The synthesis was carried out in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo . The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .
    • Results : The compound was successfully synthesized in good yields and purity. The molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .
  • Synthesis of Thiazole Derivative

    • Field : Organic Chemistry .
    • Application : A new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized .
    • Method : The synthesis was carried out under Hantzsch thiazole synthesis condition, reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide .
    • Results : The formation of the title compound was confirmed by its spectral data. The IR spectrum of the compound showed a prominent band at 3130 cm due to N-H stretching .
  • Antifungal Activity

    • Field : Microbiology .
    • Application : Tiadinil, a systemic acquired resistance (SAR) inducer, which is a derivative of N-(3-chloro-4-methylphenyl)-3-oxobutanamide, was tested for its antifungal activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Herbicide Selectivity and Mode of Action
    • Field : Weed Science .
    • Application : A derivative of the compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, was found to be a highly selective herbicide when applied post-emergence on tomatoes .
    • Method : The herbicide was applied to the foliage of tomato plants .
    • Results : Broadleaf weeds were generally controlled at rates which resulted in no injury to transplanted tomatoes, but grasses appeared to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .
  • Herbicide Selectivity and Mode of Action
    • Field : Weed Science .
    • Application : A derivative of the compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, was found to be a highly selective herbicide when applied post-emergence on tomatoes .
    • Method : The herbicide was applied to the foliage of tomato plants .
    • Results : Broadleaf weeds were generally controlled at rates which resulted in no injury to transplanted tomatoes, but grasses appeared to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGZXXHULCYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358171
Record name N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-oxobutanamide

CAS RN

52793-03-0
Record name N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Feng, JJ Wang, Z Xun, ZB Huang… - The Journal of Organic …, 2015 - ACS Publications
A concise and efficient three-component domino reaction has been developed for the synthesis of polyfunctionalized indenopyridine and hydroisoquinoline derivatives via the cleavage …
Number of citations: 24 pubs.acs.org

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